molecular formula C11H13NO B8496767 4-(3-Methoxypropyl)benzonitrile

4-(3-Methoxypropyl)benzonitrile

Cat. No.: B8496767
M. Wt: 175.23 g/mol
InChI Key: ASLRFXLVWMAEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxypropyl)benzonitrile is a benzonitrile derivative featuring a methoxypropyl group (-OCH₂CH₂CH₃) at the para position of the benzene ring. The compound combines the electron-withdrawing nitrile group with the electron-donating methoxypropyl substituent, influencing its electronic and steric properties.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(3-methoxypropyl)benzonitrile

InChI

InChI=1S/C11H13NO/c1-13-8-2-3-10-4-6-11(9-12)7-5-10/h4-7H,2-3,8H2,1H3

InChI Key

ASLRFXLVWMAEDQ-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
4-(3-Methoxypropyl)benzonitrile C₁₁H₁₃NO 175.23 Alkyl ether (methoxypropyl) Moderate polarity; likely soluble in polar aprotic solvents
4-(2-Methoxyethoxy)benzonitrile C₁₀H₁₁NO₂ 177.20 Ether-alkoxy (methoxyethoxy) Higher polarity due to oxygen-rich chain; enhanced solubility in alcohols
4-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 Heteroaromatic (thienyl) Conjugated system; potential for organic electronics
4-(Trans-4-propylcyclohexyl)benzonitrile C₁₆H₂₁N 227.34 Cyclohexyl-propyl Lipophilic; possible liquid crystal applications
Compound 7 (terphenyl derivative) C₃₀H₂₇N₃ 429.56 Bulky terphenyl-cyclopropyl Rigid structure; NMR-confirmed stereochemistry

Key Observations :

  • Polarity: The methoxypropyl and methoxyethoxy groups enhance solubility in polar solvents compared to non-polar substituents (e.g., cyclohexyl).
  • Molecular Weight : Bulky substituents (e.g., terphenyl in Compound 7) significantly increase molecular weight, affecting diffusion and reactivity.
  • Conjugation : Thienyl groups introduce π-conjugation, making 4-(3-Thienyl)benzonitrile suitable for optoelectronic applications .

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